Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride
CAS No.: 1207175-08-3
Cat. No.: VC0059405
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.703
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207175-08-3 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.703 |
| IUPAC Name | ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9;/h5-6,12H,2-4,7H2,1H3;1H |
| Standard InChI Key | LFZIADKFYMUEMK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(CNCC2)N=C1.Cl |
Introduction
Chemical Structure and Properties
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride belongs to the naphthyridine class of compounds, which are bicyclic nitrogen-containing heterocycles. The compound features a partially saturated naphthyridine core with an ethyl carboxylate substituent at the 3-position.
Chemical Identification
The compound is uniquely identified by several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1207175-08-3 |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 243 |
| CBNumber | CB92471300 |
| MDL Number | MFCD10566314 |
The compound is registered in chemical databases with these identifiers, facilitating accurate referencing and sourcing for research purposes .
Structural Characteristics
The compound's structure consists of a 1,7-naphthyridine core (a bicyclic system with nitrogen atoms at positions 1 and 7) that has been reduced at positions 5, 6, 7, and 8 (tetrahydro). The 3-position carries an ethyl carboxylate group, and the molecule exists as a hydrochloride salt. This particular arrangement of functional groups contributes to its chemical reactivity and potential biological activity .
| Parameter | Details |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H335-H319 |
| Hazard Descriptions | Causes skin irritation; May cause respiratory irritation; Causes serious eye irritation |
These classifications indicate moderate hazards primarily associated with irritation to skin, eyes, and respiratory system .
| Precautionary Statement Codes | Safety Measures |
|---|---|
| P264-P280 | Wash thoroughly after handling; Wear protective gloves/eye protection |
| P302+P352-P321 | IF ON SKIN: Wash with plenty of water; Specific treatment |
| P332+P313-P362 | If skin irritation occurs: Get medical advice/attention; Take off contaminated clothing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
| P337+P313 | If eye irritation persists: Get medical advice/attention |
Laboratory personnel working with this compound should adhere to these precautions to ensure safe handling and minimize exposure risks .
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
|---|---|---|---|---|---|
| TRC | E938530 | Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate Hydrochloride | 500mg | $285 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0377377 | ETHYL-5,6,7,8-TETRAHYDRO-1,7-NAPHTHYRIDINE-3-CARBOXYLATE HYDROCHLORIDE 95.00% | 5MG | $500.6 | 2021-12-16 |
| Matrix Scientific | 122423 | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride 97.0% | 1g | $1073 | 2021-12-16 |
| AK Scientific | 3607AA | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride | 5g | $1184 | 2021-12-16 |
| Alichem | 1207175083 | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride | 1g | $400 | 2021-12-16 |
This pricing data reveals significant cost variations between suppliers, with prices ranging from $57/100mg (TRC) to approximately $100/mg from American Custom Chemicals for smaller quantities. Bulk purchasing appears to offer some economies of scale, as evidenced by AK Scientific's pricing for larger quantities .
Synthetic Approaches and Related Research
Synthetic Pathways
While the search results don't provide direct synthesis methods for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride specifically, they do offer insights into related naphthyridine compounds, which can inform potential synthetic routes.
The synthesis of related tetrahydronaphthyridine compounds often involves:
-
Heck reactions with 2-chloropyridine derivatives
-
Cyclization and amination reactions
-
Enantioselective transfer hydrogenation
These methods could potentially be adapted for the synthesis of our target compound with appropriate modifications .
Related Research on Tetrahydronaphthyridines
Research on related compounds indicates that tetrahydronaphthyridine scaffolds have garnered interest in pharmaceutical development. For instance, asymmetric synthesis methods have been developed for 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffolds, which serve as RORγt inverse agonists .
Key reactions in related research include:
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One-pot hydroamination/cyclization reactions to construct dihydronaphthyridine rings
-
Enantioselective transfer hydrogenation of dihydronaphthyridines
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Cross-coupling reactions involving protected naphthyridine intermediates
These synthetic approaches demonstrate the complexity and importance of controlling stereochemistry in tetrahydronaphthyridine synthesis .
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly employed for purity assessment of tetrahydronaphthyridine compounds. Methods typically utilize:
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Reversed-phase columns
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Gradient elution with acetonitrile/water mobile phases
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UV detection at wavelengths appropriate for the aromatic naphthyridine core
This analytical approach enables quality control and purity verification in both research and commercial contexts .
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